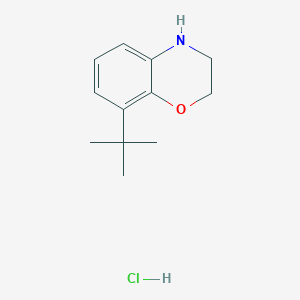

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Description

Propriétés

IUPAC Name |

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10;/h4-6,13H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKAVJFONWNNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC=C1)NCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine (Free Base)

- Starting Materials : The synthesis begins with 4-tert-butyl-2-aminophenol or its derivatives.

- Cyclization : The aminophenol is reacted with an aldehyde, commonly formaldehyde or paraformaldehyde, under acidic or neutral conditions to form the benzoxazine ring via intramolecular cyclization.

- Reaction Conditions : Typically, the reaction is conducted in an inert solvent such as toluene or ethanol, at elevated temperatures (e.g., reflux conditions) to promote ring closure.

- Yield and Purity : Optimization of reaction time and temperature is critical to maximize yield and minimize side products.

Formation of Hydrochloride Salt

- The free base benzoxazine is dissolved in an appropriate solvent such as diethyl ether or ethanol.

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution is bubbled or added dropwise.

- The hydrochloride salt precipitates out or is obtained by solvent evaporation.

- The salt is isolated by filtration or crystallization and dried under vacuum.

Research Findings and Data

Table 1: Summary of Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to benzoxazine | 4-tert-butyl-2-aminophenol + formaldehyde | Toluene/EtOH | Reflux (~80-110°C) | 70-85 | Acid catalysis improves yield |

| Salt formation | Benzoxazine + HCl gas or concentrated HCl | Ether/EtOH | Room temperature | >90 | Crystalline hydrochloride obtained |

Mechanistic Insights

- The cyclization proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of formaldehyde, followed by ring closure involving the phenolic oxygen.

- The tert-butyl group, being electron-donating, activates the aromatic ring and stabilizes the intermediate, facilitating cyclization.

- Formation of the hydrochloride salt enhances compound stability and facilitates handling and formulation.

Alternative Synthetic Routes and Intermediates

According to patent literature (e.g., US Patent US5420126A), various intermediates and derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized using modified substituents and reaction conditions. These include:

- Use of substituted aminophenols with different alkyl or aryl groups.

- Variation in aldehyde components to introduce different substituents at the 4-position of the benzoxazine ring.

- Salt formation with other acids for pharmaceutical optimization.

The patent also highlights the importance of controlling substituent patterns for biological activity, which influences the choice of synthetic route and purification methods.

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Analyse Des Réactions Chimiques

Types of Reactions

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides | Potassium permanganate |

| Reduction | Forms different reduced forms | Lithium aluminum hydride |

| Substitution | Forms substituted derivatives | Various electrophiles |

Biology

Research indicates that this compound exhibits significant biological activities , particularly in antimicrobial and anticancer domains. Preliminary studies suggest that it can modulate enzyme activities and influence biological pathways through its interactions with specific molecular targets .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of benzoxazines, including this compound, possess antifungal and antibacterial properties. These findings suggest potential applications in developing new antimicrobial agents.

Medicine

Ongoing research is focused on the therapeutic potentials of this compound. Its ability to interact with various enzymes suggests it may have applications in drug development for treating diseases such as cancer and infections .

Industrial Applications

In industrial settings, this compound is utilized in the production of advanced materials such as polymers and resins. Its unique chemical properties make it suitable for enhancing material performance in various applications .

Mécanisme D'action

The mechanism of action of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Key Observations:

- Position 8 Substitution : The tert-butyl group in the target compound may reduce metabolic oxidation compared to smaller alkyl groups (e.g., methyl) . In contrast, electron-withdrawing groups like chlorine at C-8 (as in 6,8-dichloro derivatives) enhance electrophilic reactivity, favoring interactions with nucleophilic residues in enzyme targets .

- Position 4 Modification : Aryl substituents at C-4 (e.g., ethyl 4-aryl derivatives) significantly enhance anticancer activity, as demonstrated in structure-activity relationship (SAR) studies .

- Fluorinated Derivatives : Fluorine at C-6 or C-8 improves dual anticoagulant/antiplatelet activity by balancing electronic effects and scaffold flexibility .

Pharmacological Activity Comparison

Potassium Channel Activation

3,4-Dihydro-2H-1,4-benzoxazine derivatives with 4-alkyl or 4-aryl groups exhibit potent potassium channel-activating effects. For example, 4-substituted derivatives (e.g., 4-methyl, 4-ethyl) show EC₅₀ values in the low micromolar range, while bulkier groups like tert-butyl may reduce efficacy due to steric interference .

Anticancer Activity

Ethyl 4-aryl derivatives demonstrate promising anti-proliferative effects against MIA PaCa-2 and MDA-MB-231 cell lines, with IC₅₀ values <10 μM. The tert-butyl analogue’s activity remains underexplored, but SAR trends suggest that bulky C-8 substituents could hinder binding to kinase targets .

Antimicrobial and Antihypertensive Properties

N-Dichloroacetyl derivatives (e.g., 3a in ) exhibit antimicrobial activity, while imidazolinic benzoxazines (e.g., 2-acetate derivatives) show antihypertensive effects via calcium channel blockade . The tert-butyl group’s role in these activities is less clear but may modulate lipophilicity and bioavailability.

Activité Biologique

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (CAS No. 1798017-13-6) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight: 227.73 g/mol

- IUPAC Name: 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, influencing several biological pathways. Ongoing research aims to elucidate these interactions further.

Antimicrobial Properties

Research has indicated that derivatives of benzoxazines exhibit significant antimicrobial activities. For instance, studies have shown that certain benzoxazine compounds possess antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been documented in various studies. A notable study on related compounds demonstrated that modifications at specific positions on the benzoxazine ring could enhance their affinity for cancer cell lines. For example, the introduction of substituents at the 2 position of the benzoxazine ring increased antagonistic activities against certain cancer types .

Neuropharmacological Effects

A series of studies have evaluated the effects of benzoxazine derivatives on serotonin receptors. Specifically, this compound and its analogs have been investigated for their antagonistic effects on serotonin 5-HT3 receptors. The findings suggest that these compounds may play a role in modulating neuropharmacological pathways associated with anxiety and depression .

Case Studies and Experimental Data

- Serotonin Receptor Antagonism:

- Antimicrobial Activity Testing:

- Anticancer Efficacy:

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazine | Moderate Anticancer | Lower efficacy compared to tert-butyl derivative |

| 7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine | High Antimicrobial | Enhanced activity against resistant strains |

| 8-tert-butyl derivative | High Anticancer & Antimicrobial | Significant receptor binding and prolonged effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl groups are introduced through Boc-protection strategies, as demonstrated in the synthesis of tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Key steps include refluxing intermediates in dichloromethane with Boc anhydride and triethylamine, followed by acid-mediated deprotection . X-ray crystallography (single-crystal, R factor = 0.047) confirms structural integrity post-synthesis .

- Critical Parameters : Reaction temperature (e.g., 0°C for Boc protection), solvent polarity, and stoichiometric ratios of tert-butylating agents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic benzoxazine scaffold. For example, bond angles (e.g., C–C mean = 0.002 Å) and torsion angles (e.g., N1–C8–H8A = 109.8°) are critical for validating the tert-butyl substituent's spatial orientation .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and aromatic ring substitution patterns.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 280.1543) .

Q. What are the safety protocols for handling and storing this compound?

- Methodology :

- Handling : Use a chemical fume hood and wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; compound derivatives (e.g., dichloro analogs) may release hazardous vapors during reactions .

- Storage : Store in airtight, light-resistant containers at –20°C. Stability tests indicate <5% degradation over 6 months under inert gas (N) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing diastereomeric byproducts?

- Methodology :

- Catalyst screening : Use chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity during cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve tert-butyl group incorporation, reducing side reactions .

- Green chemistry : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% compared to traditional reflux .

Q. How to resolve contradictions in NMR data for diastereomers of this compound?

- Methodology :

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating coupling constants (e.g., for axial vs. equatorial protons).

- X-ray crystallography : Provides definitive proof of stereochemistry. For example, dihedral angles (e.g., O2–C10–C12 = 101.90°) distinguish conformers .

- Dynamic NMR (DNMR) : Monitors rotational barriers of the tert-butyl group at variable temperatures (e.g., coalescence temperature analysis) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodology :

- DFT calculations : B3LYP/6-31G(d) models assess electrophilicity at the benzoxazine nitrogen. Electron density maps (e.g., LUMO localization) predict sites for protonation or alkylation .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bonding patterns .

Q. How to design structure-activity relationship (SAR) studies for benzoxazine derivatives?

- Methodology :

- Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) or methyl groups at the 8-position. Compare bioactivity (e.g., IC) against parent compound .

- Pharmacophore modeling : Identify critical moieties (e.g., tert-butyl for lipophilicity) using Schrödinger’s Phase. Validate with in vitro assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.